2-CHLORO-6-FLUOROBENZYL [4-METHYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE
Overview
Description
2-Chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group substituted with chlorine and fluorine atoms, a triazole ring, and a benzothiophene moiety
Preparation Methods
The synthesis of 2-chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate can be synthesized by the chlorination of 2-chloro-6-fluorotoluene using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the triazole ring: The triazole ring can be constructed through a cyclization reaction involving appropriate precursors, such as hydrazine derivatives and carbon disulfide.
Coupling with benzothiophene: The benzothiophene moiety can be introduced via a coupling reaction, often facilitated by palladium-catalyzed cross-coupling reactions.
Final assembly: The final step involves the formation of the sulfide linkage, typically achieved through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield, purity, and scalability.
Chemical Reactions Analysis
2-Chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide undergoes various chemical reactions, including:
Substitution reactions: The presence of chlorine and fluorine atoms on the benzyl group makes it susceptible to nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Cyclization reactions: The triazole ring can participate in cyclization reactions, forming fused ring systems with potential biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
2-Chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide has a wide range of scientific research applications:
Medicinal chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
When compared to similar compounds, 2-chloro-6-fluorobenzyl [4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-4H-1,2,4-triazol-3-yl] sulfide stands out due to its unique combination of functional groups. Similar compounds include:
2-chloro-6-fluorobenzyl chloride: This compound shares the benzyl group with chlorine and fluorine substituents but lacks the triazole and benzothiophene moieties.
4-methyl-1,2,4-triazole derivatives: These compounds contain the triazole ring but may have different substituents, leading to variations in chemical properties and biological activity.
Benzothiophene derivatives: Compounds with the benzothiophene moiety can exhibit similar electronic properties but may differ in their overall reactivity and applications.
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-methyl-5-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3S2/c1-23-17(12-9-24-16-8-3-2-5-11(12)16)21-22-18(23)25-10-13-14(19)6-4-7-15(13)20/h4,6-7,9H,2-3,5,8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSOTFPEHLMJNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=C(C=CC=C2Cl)F)C3=CSC4=C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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